N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Overview
Description
“N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H11Cl2N3O2 . It’s closely related to other compounds such as “Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-” and "5-((5-(2-CHLOROPHENYL)-2-FURYL)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE" .
Molecular Structure Analysis
The molecular structure of “N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide” is complex, with multiple aromatic rings and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography or computational methods like Density Functional Theory (DFT) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 360.194 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Enantioselective Synthesis
N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been utilized in enantioselective syntheses. For instance, Wu, Lee, and Beak (1996) demonstrated the use of similar furyl compounds in the highly enantioselective synthesis of 2-aryl-Boc-pyrrolidines, a process that is highly dependent on the solvent and yields products with significant enantiomeric excesses (Wu, Lee, & Beak, 1996).
Crystal Structure Studies
The crystal structure of related furyl-hydrazine compounds has been explored. Li, Jian, and Liu (2009) studied a compound prepared from N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide, finding it to be approximately planar and stabilized by various hydrogen bonds (Li, Jian, & Liu, 2009).
Synthesis of Arylethylenes
Kaminski-Zamola and Jakopčić (1981) reported on the synthesis of 1-(2-furyl)-2-arylethylenes, which are related to the chemical structure . These compounds were prepared for studies in photochemistry and photoelectron spectroscopy (Kaminski-Zamola & Jakopčić, 1981).
Antimycobacterial Activity
In the realm of antimicrobial research, Küçükgüzel et al. (1999) synthesized various hydrazones with substituted furyl groups, demonstrating their efficacy against Mycobacterium species. This indicates the potential for this compound in antimicrobial applications (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Electronic Effects in Chemical Reactions
Allen, Buckland, and Hutley (1980) explored the electronic effects of aryl and heteroaryl groups on the rate of nucleophilic displacement in pyrimidines, a study that could inform understanding of similar reactions involving this compound (Allen, Buckland, & Hutley, 1980).
Structural Insights into Broad-Spectrum Antibacterial Candidates
Al-Wahaibi et al. (2020) investigated the structural aspects of N′-heteroarylidene-1-carbohydrazide derivatives, providing insights that could be relevant to the study of this compound, especially regarding its potential as a broad-spectrum antibacterial agent (Al-Wahaibi et al., 2020).
Maillard Reaction and Color Formation
Hofmann (1998, 2005) conducted research on the formation of colored compounds during the Maillard reaction involving furan derivatives, which could provide a framework for understanding similar reactions that this compound might undergo (Hofmann, 1998), (Hofmann, 2005).
Properties
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-6-2-1-5-13(14)16-9-8-12(23-16)11-20-21-17(22)15-7-3-4-10-19-15/h1-11H,(H,21,22)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIPHRIXTSWALS-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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